

Experimental procedure for the synthesis of 4-nitrophenethylamine from 4-Nitrophenethyl bromide

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Compound of Interest

Compound Name: 4-Nitrophenethyl bromide

Cat. No.: B145958

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Application Note: Synthesis of 4-Nitrophenethylamine via Gabriel Synthesis

Introduction

4-Nitrophenethylamine is a valuable bifunctional molecule utilized as an intermediate in the pharmaceutical industry, particularly in the synthesis of various active pharmaceutical ingredients (APIs). Its structure incorporates a reactive primary amine and a nitro group, making it a versatile building block. This application note details a robust and reliable experimental protocol for the synthesis of 4-nitrophenethylamine from **4-nitrophenethyl bromide**, employing the Gabriel synthesis. This method is advantageous as it prevents the over-alkylation often observed with direct amination of alkyl halides, thus leading to a cleaner product profile and higher yields of the primary amine.

Experimental Protocol

The synthesis of 4-nitrophenethylamine from **4-nitrophenethyl bromide** is a two-step process, as outlined below. The first step involves the N-alkylation of potassium phthalimide with **4-nitrophenethyl bromide** to form N-(4-nitrophenethyl)phthalimide. The subsequent step is the liberation of the primary amine using hydrazine, a method known as the Ing-Manske procedure.

Step 1: Synthesis of N-(4-Nitrophenethyl)phthalimide

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in 100 mL of anhydrous N,N-dimethylformamide (DMF).
- **Reaction Initiation:** To the stirred solution, add **4-nitrophenethyl bromide**.
- **Reaction Conditions:** Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The solid precipitate of N-(4-nitrophenethyl)phthalimide is then collected by vacuum filtration.
- **Purification:** Wash the crude product with cold water and then recrystallize from ethanol to obtain pure N-(4-nitrophenethyl)phthalimide.

Step 2: Synthesis of 4-Nitrophenethylamine

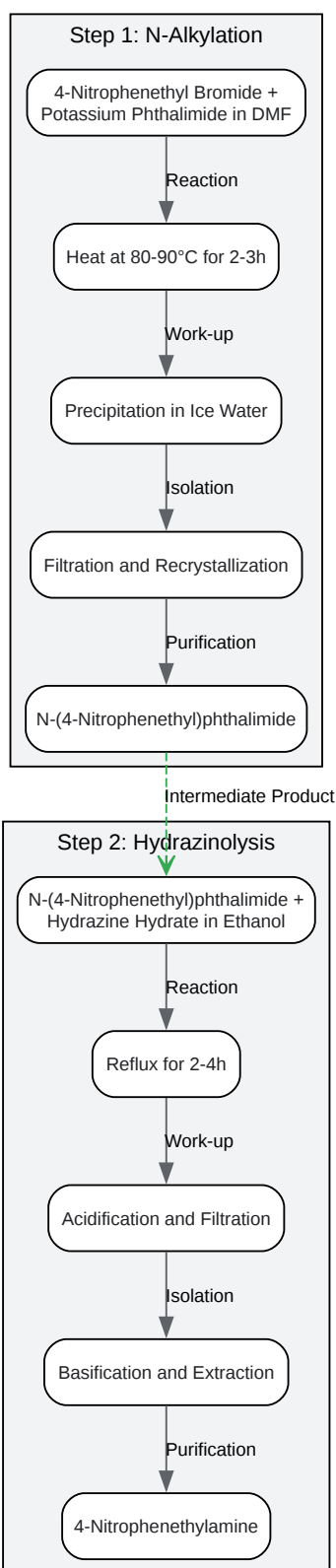
- **Reaction Setup:** In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend the N-(4-nitrophenethyl)phthalimide obtained from Step 1 in 150 mL of ethanol.
- **Amine Liberation:** To this suspension, add hydrazine hydrate.
- **Reaction Conditions:** Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
- **Work-up and Product Isolation:** Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate.
- **Final Purification:** Concentrate the filtrate under reduced pressure. Treat the residue with a saturated solution of sodium hydroxide until the pH is basic, and then extract the liberated 4-nitrophenethylamine with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. For long-term storage and

handling, the amine can be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Data Presentation

Parameter	Value
Starting Material	4-Nitrophenethyl bromide
Reagents	Potassium phthalimide, Hydrazine hydrate
Solvents	N,N-Dimethylformamide (DMF), Ethanol
Reaction Time (Step 1)	2-3 hours
Reaction Temperature (Step 1)	80-90°C
Reaction Time (Step 2)	2-4 hours
Reaction Temperature (Step 2)	Reflux
Typical Yield	75-85% (overall)
Product Form	Yellowish oil or solid
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol

Experimental Workflow



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Caption: Workflow for the synthesis of 4-nitrophenethylamine.

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